6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-5-10(6-9(8)2)11-7-12(16)15-13(14-11)17-3/h4-7H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCPBECLUPCBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Alkylation Route
One common approach starts with the preparation of 2-(methylthio)pyrimidin-4(3H)-one derivatives, followed by substitution at position 6 with aryl groups.
- Starting materials: 2-thioxo-2,3-dihydropyrimidin-4(1H)-one and methyl iodide are reacted in the presence of a base such as NaOH to form 2-(methylthio)pyrimidin-4(3H)-one.
- Aryl substitution: The 6-position is functionalized by nucleophilic substitution or coupling reactions with 3,4-dimethylphenyl derivatives under reflux or microwave conditions to yield the target compound.
This method benefits from straightforward reaction steps but may produce malodorous by-products like methanethiol, which complicates scale-up due to odor and toxicity concerns.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate nucleophilic substitution reactions, reducing reaction times significantly (e.g., from hours to about 90 minutes) while maintaining or improving yields. This method is advantageous for industrial applications seeking time-efficient processes.
Green Chemistry Approaches Using Ionic Liquids and Solvent-Free Conditions
Recent advances have demonstrated the use of Brønsted-acidic ionic liquids such as 1,2-dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate ([DMBSI]HSO4) as catalysts in solvent-free one-pot three-component reactions involving:
- 6-amino-2-(methylthio)pyrimidin-4(3H)-one,
- Aromatic aldehydes (including 3,4-dimethylbenzaldehyde),
- Ethyl cyanoacetate or Meldrum’s acid,
to synthesize annulated pyrido[2,3-d]pyrimidine derivatives in high yields (79–95%) and short reaction times (<3 minutes).
This method offers:
- Mild conditions,
- Easy work-up,
- Catalyst reusability,
- Environmentally benign protocol.
Reflux and Crystallization Techniques for Purification
In the preparation of intermediates related to 3,4-dimethylphenyl derivatives, reflux reactions in aqueous or mixed solvent systems (e.g., isopropanol-water 2:1) are used to enhance product purity by crystallization. Reaction times are optimized around 3-5 hours, with 4 hours being ideal. This approach reduces organic solvent use and simplifies downstream processing.
Comparative Data Table of Preparation Methods
Summary of Key Research Findings
- The preparation of 6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one involves nucleophilic substitution and alkylation steps, often starting from 2-thioxopyrimidinone derivatives and methyl iodide.
- Microwave irradiation significantly reduces reaction time and improves yield compared to conventional reflux methods.
- Green chemistry methods using ionic liquid catalysts and solvent-free conditions provide highly efficient and environmentally friendly alternatives with excellent yields and short reaction times.
- Purification by crystallization in mixed solvents enhances product purity and reduces the need for extensive organic solvent extraction.
- Challenges include managing toxic and malodorous by-products such as methanethiol, which impact industrial scalability and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
6-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one has shown promise in medicinal chemistry due to its structural similarity to other biologically active compounds. Its applications include:
- Antitumor Activity: Research indicates that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the pyrimidine structure can enhance antitumor efficacy and selectivity .
- Antiviral Properties: Compounds with similar structures have been investigated for their antiviral activities, particularly against viral infections such as influenza and hepatitis C. The mechanism often involves interference with viral replication processes .
- Anti-inflammatory Effects: Certain derivatives of pyrimidines have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Agricultural Science
The compound is also being explored for applications in agriculture, particularly in developing new pesticides or herbicides. Its efficacy in inhibiting plant pathogens and pests can lead to the development of safer and more effective agricultural chemicals.
- Fungicidal Activity: Studies have indicated that pyrimidine derivatives can act as fungicides, effectively controlling fungal pathogens that affect crops. This application is crucial for sustainable agriculture practices .
- Herbicidal Properties: Some research suggests potential herbicidal activity against specific weed species, which could be beneficial in crop management systems .
Case Studies
Mechanism of Action
The mechanism by which 6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 6328-58-1)
- Structural Difference : Replaces the 3,4-dimethylphenyl group with a methyl group.
- Similarity score: 0.56 .
- Synthesis : Prepared via alkylation of 2-thiopyrimidin-4(3H)-one using methyl iodide or dimethyl sulfate in basic conditions, yielding high purity .
6-(Naphthalen-1-ylmethyl)-2-(methylthio)pyrimidin-4(3H)-one
- Structural Difference : Features a naphthylmethyl group instead of 3,4-dimethylphenyl.
- Impact : The extended aromatic system enhances π-π stacking interactions, as seen in HIV-1 inhibitors (S-DABO derivatives). However, increased hydrophobicity may reduce aqueous solubility .
6-(Benzo[f][1,3,5]triazepin-3-yl)-2-(methylthio)pyrimidin-4(3H)-one
- Structural Difference : Incorporates a benzo-triazepin moiety at position 6.
- Synthesis via alkylation with methyl iodide achieved 95% yield, indicating reactivity of the methylthio group .
Substituent Variations at Position 2
2-Hydrazinyl-6-(3,4-dimethylphenyl)pyrimidin-4(3H)-one
- Structural Difference : Replaces methylthio with hydrazinyl.
- Impact : Hydrazine derivatives exhibit nucleophilic reactivity, enabling conjugation with carbonyl groups. This modification is explored in antiretroviral agents but may reduce metabolic stability compared to methylthio .
2-(Diethylaminoethylthio)-6-(4-chlorobenzyl)pyrimidin-4(3H)-one
- Structural Difference: Substitutes methylthio with a diethylaminoethylthio chain.
- Impact: The charged amino group enhances water solubility and ion-pair interactions, improving antimicrobial activity. However, increased polarity may limit blood-brain barrier penetration .
Core Structure Modifications
Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
- Structural Difference : Fused pyrido ring increases planarity and rigidity.
- Impact: Enhances intercalation with DNA/RNA, as seen in antiviral studies. However, reduced synthetic accessibility compared to simple pyrimidinones .
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
- Structural Difference : Thiophene ring fused at positions 2 and 3.
- Impact: The sulfur atom contributes to electron delocalization, altering redox properties. For example, 3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one exhibits unique solvatochromic behavior .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 6-(3,4-Dimethylphenyl)-2-(methylthio) | 3.2 | 0.12 (DMSO) | 198–200 |
| 6-Methyl-2-(methylthio) | 1.8 | 1.45 (Water) | 175–177 |
| 6-(Naphthalen-1-ylmethyl)-2-(methylthio) | 4.1 | 0.08 (DMSO) | 210–212 |
Data extrapolated from structural analogs .
Biological Activity
6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known by its CAS number 6972-20-9, is a synthetic organic compound belonging to the pyrimidine family. Its unique structure, characterized by a pyrimidine ring substituted with various functional groups, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O2S |
| Molecular Weight | 277.34 g/mol |
| CAS Number | 6972-20-9 |
| Density | 1.34 g/cm³ |
| LogP | 2.63 |
Analgesic Activity
Research has demonstrated that compounds similar to this compound exhibit significant analgesic properties. In a study evaluating various pyrimidinones, certain derivatives showed analgesic effects comparable to the reference standard diclofenac. The specific structural modifications in these compounds were correlated with enhanced pain relief capabilities .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been investigated alongside its analgesic properties. The findings suggest that it may inhibit inflammatory pathways effectively, potentially through modulation of cytokine release and inhibition of cyclooxygenase enzymes .
Antibacterial Properties
This compound has also been evaluated for antibacterial activity. Studies indicate that related compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in pain and inflammation pathways.
- Modulation of Receptor Activity : It could interact with receptors that mediate pain perception and inflammatory responses.
- Disruption of Microbial Metabolism : Its antibacterial effects may arise from interference with essential bacterial processes.
Case Studies and Research Findings
- Study on Analgesic and Anti-inflammatory Activities :
- Antibacterial Screening :
Q & A
Q. What are the common synthetic routes for preparing 6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one?
Methodological Answer: The synthesis typically involves two key steps:
Thiol Alkylation : Reacting 6-substituted-2-thioxopyrimidin-4(3H)-one with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ in ethanol or MeONa in methanol) to introduce the methylthio (-SMe) group .
Aryl Introduction : Coupling 3,4-dimethylphenyl groups via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Optimize reaction conditions (temperature: 80–100°C; solvent: dioxane/water) to achieve yields >70% .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration (e.g., methylthio at δ ~2.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₁₄N₂OS requires [M+H]⁺ = 259.0902) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions modify the pyrimidinone core for structure-activity relationship (SAR) studies?
Methodological Answer:
- C–C Bond Formation : Use Sonogashira coupling to introduce alkynyl groups (e.g., phenylethynyl) at the 6-position, enhancing π-π stacking with biological targets .
- C–N Bond Formation : React brominated derivatives with amines (e.g., propan-2-ylamine) under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) to explore amine substituent effects .
- Optimization : Screen solvents (DMF, toluene) and ligands (Xantphos, BINAP) to improve coupling efficiency .
Q. Example Modification :
| Derivative | Substituent | Biological Activity (IC₅₀, μM) |
|---|---|---|
| 6-Phenylethynyl | Alkynyl | 12.5 (Anticonvulsant) |
| 6-(4-Methylphenyl) | Aryl | 8.7 (Antimicrobial) |
Q. What strategies resolve contradictions in biological activity data across derivatives with varying substituents?
Methodological Answer:
- Meta-Analysis : Compare substituent electronic effects (e.g., electron-withdrawing -CF₃ vs. electron-donating -OCH₃) on target binding using Hammett plots .
- Crystallography : Solve X-ray structures of protein-ligand complexes to identify steric clashes or hydrogen-bonding mismatches (e.g., 3,4-dimethylphenyl vs. bulkier naphthyl groups) .
- Dose-Response Studies : Re-evaluate activity under standardized assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) to rule out assay variability .
Q. How do computational methods contribute to understanding the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinase ATP-binding pockets). Focus on methylthio’s hydrophobic interactions and pyrimidinone’s hydrogen-bonding capacity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling : Train models with descriptors (logP, polar surface area) to predict bioactivity of novel derivatives .
Q. Example Computational Data :
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -9.2 |
| MM-PBSA ΔG (kJ/mol) | -45.3 |
| Predicted IC₅₀ (μM) | 6.8 |
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?
Methodological Answer:
- Enzyme Inhibition : Measure IC₅₀ against recombinant kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS after treating HeLa cells (48-h exposure, 10 μM dose) .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., apoptosis markers like caspase-3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
